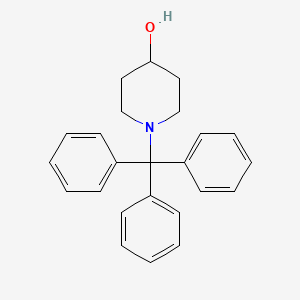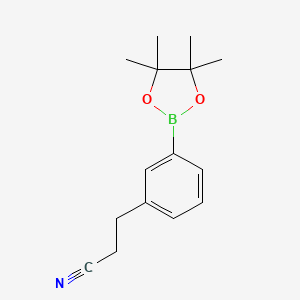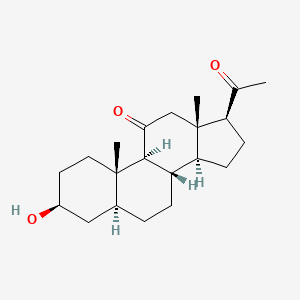
Dibismuth molybdenum hexaoxide
概要
説明
Dibismuth molybdenum hexaoxide, also known as Bismuth Molybdenum Oxide, is a compound with the formula Bi2MoO6 . It has a molecular weight of 609.92 . It is a brittle metal with a silvery white color when freshly produced, but surface oxidation can give it a pink tinge .
Synthesis Analysis
The synthesis of bismuth molybdate catalysts with relatively high surface area was prepared via mild hydrothermal synthesis . The pH value and Bi/Mo ratio during the synthesis allowed tuning of the crystalline Bi-Mo oxide phases .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical and Chemical Properties Analysis
This compound has a density of 9.32 g/cm3 . The metal retains its luster almost indefinitely in air . On prolonged heating in air below 600°C, it becomes covered with its trioxide; at 600°C the oxide sublimes and rapid oxidation occurs .作用機序
将来の方向性
Recent research has shown that Mo-based nanomaterials have the characteristics of low cytotoxicity, high biocompatibility, and high photothermal conversion efficiency, which has inspired their potential applications in biological and biomedical fields . This indicates that Dibismuth molybdenum hexaoxide and other molybdenum-based materials could have promising future applications in various fields, including energy storage systems .
特性
CAS番号 |
13595-85-2 |
|---|---|
分子式 |
Bi2Mo2O9-12 |
分子量 |
753.9 g/mol |
IUPAC名 |
dibismuth;molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Bi.2Mo.9O/q2*+3;;;9*-2 |
InChIキー |
DKUYEPUUXLQPPX-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B8704270.png)






![N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8704324.png)
![N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine](/img/structure/B8704330.png)
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B8704342.png)



